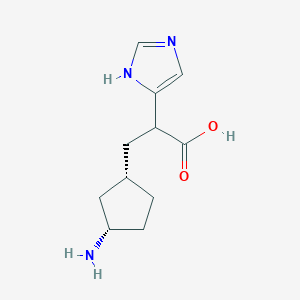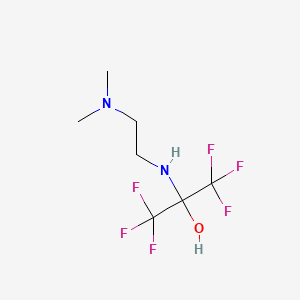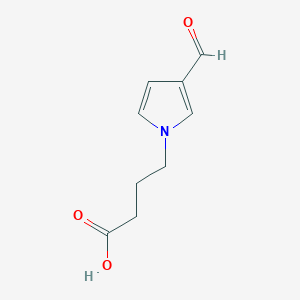
3-Formyl-1H-pyrrole-1-butanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formyl-1H-pyrrole-1-butanoic Acid: is a pyrrole derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a formyl group at the 3-position of the pyrrole ring and a butanoic acid side chain. Pyrrole derivatives are known for their biological activities and are found in many natural products, making them valuable in medicinal chemistry and other scientific research areas .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-1H-pyrrole-1-butanoic Acid can be achieved through several methods. One common approach involves the condensation of pyrrole with an appropriate aldehyde under acidic conditions, followed by oxidation to introduce the formyl group. Another method includes the use of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst like iron (III) chloride, which allows for the formation of N-substituted pyrroles under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it feasible for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Formyl-1H-pyrrole-1-butanoic Acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: 3-Carboxy-1H-pyrrole-1-butanoic Acid.
Reduction: 3-Hydroxymethyl-1H-pyrrole-1-butanoic Acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Formyl-1H-pyrrole-1-butanoic Acid is used as a building block in organic synthesis, particularly in the construction of more complex pyrrole derivatives. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential bioactivity. Pyrrole derivatives are known to exhibit antimicrobial, antifungal, and anticancer properties, making them valuable in drug discovery and development .
Medicine: The compound’s unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents. Its derivatives are explored for their potential use in treating diseases such as cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials .
Wirkmechanismus
The mechanism of action of 3-Formyl-1H-pyrrole-1-butanoic Acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Molecular Targets and Pathways:
Proteins and Enzymes: The compound can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
DNA and RNA: Pyrrole derivatives can intercalate into DNA and RNA, disrupting their structure and function.
Vergleich Mit ähnlichen Verbindungen
- 4-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic Acid
- 4-[2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic Acid
- 5-(Hydroxymethyl)-1H-pyrrole-2-carboxaldehyde
Comparison: 3-Formyl-1H-pyrrole-1-butanoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted applications .
Eigenschaften
Molekularformel |
C9H11NO3 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
4-(3-formylpyrrol-1-yl)butanoic acid |
InChI |
InChI=1S/C9H11NO3/c11-7-8-3-5-10(6-8)4-1-2-9(12)13/h3,5-7H,1-2,4H2,(H,12,13) |
InChI-Schlüssel |
RHZAJDLEBJGHFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1C=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13424408.png)

![5,6-Difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B13424422.png)
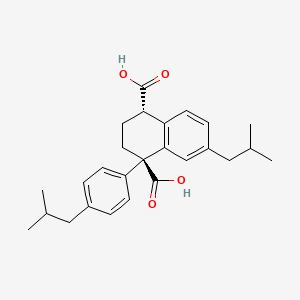
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13424433.png)
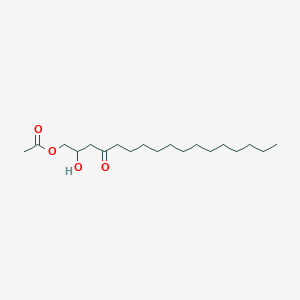
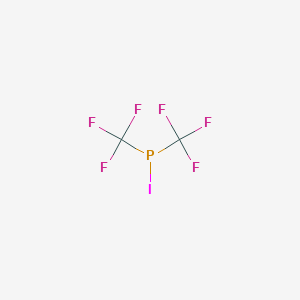
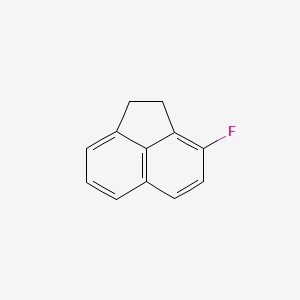

![N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide](/img/structure/B13424457.png)
